molecular formula C10H12ClNO2 B13568825 Ethyl 2-amino-2-(3-chlorophenyl)acetate

Ethyl 2-amino-2-(3-chlorophenyl)acetate

Cat. No.: B13568825
M. Wt: 213.66 g/mol
InChI Key: JFLGCPZSHNZKDX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-chlorophenyl)acetate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-(3-chlorophenyl)acetate typically involves the reaction of ethyl chloroacetate with 3-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-chloroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of catalysts and advanced purification techniques can further improve the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

  • Ethyl 2-amino-2-phenylacetate
  • Ethyl 2-amino-2-(4-chlorophenyl)acetate
  • Ethyl 2-amino-2-(2-chlorophenyl)acetate

Comparison: Ethyl 2-amino-2-(3-chlorophenyl)acetate is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-amino-2-(3-chlorophenyl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3

InChI Key

JFLGCPZSHNZKDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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